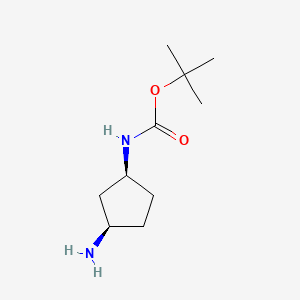

(1S,3R)-3-Amino-1-(Boc-amino)cyclopentane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[(1S,3R)-3-aminocyclopentyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGBVMVTUWHCOHX-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CC[C@H](C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

454709-98-9 | |

| Record name | rel-1,1-Dimethylethyl N-[(1R,3S)-3-aminocyclopentyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=454709-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Technical Guide: (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane

CAS Number: 1031335-25-7

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane, a chiral building block crucial for the synthesis of complex molecules in pharmaceutical research and development. This document outlines its physicochemical properties, provides detailed experimental protocols for its synthesis and derivatization, and discusses its potential applications in drug discovery.

Physicochemical Properties

This compound, also known as tert-butyl N-[(1S,3R)-3-aminocyclopentyl]carbamate, is a key intermediate characterized by a cyclopentane scaffold bearing two amino groups with distinct protecting groups.[1] This differential protection allows for selective functionalization at either amino position, making it a versatile tool in organic synthesis.

| Property | Value | Reference |

| CAS Number | 1031335-25-7 | [1] |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [1] |

| Molecular Weight | 200.28 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Purity | Typically ≥97% | [1] |

| Storage | Room temperature, sealed in a dry environment | [3] |

Experimental Protocols

The following protocols are generalized procedures based on established methods for the synthesis and manipulation of Boc-protected diamines. Researchers should optimize these conditions for their specific substrates and scales.

Synthesis of this compound

The synthesis of the target molecule often involves the selective protection of one amino group in a chiral 1,3-diaminocyclopentane precursor. A general approach for the mono-Boc protection of a diamine is outlined below.[4]

Materials:

-

(1S,3R)-1,3-Diaminocyclopentane

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Anhydrous methanol (MeOH)

-

Chlorotrimethylsilane (Me₃SiCl)

-

Sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Diethyl ether

Procedure:

-

Dissolve (1S,3R)-1,3-diaminocyclopentane (1.0 equiv) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C.

-

Slowly add chlorotrimethylsilane (1.0 equiv) dropwise to the cooled solution. This in-situ generation of HCl protonates one of the amino groups, rendering it less reactive.[4]

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Add a solution of di-tert-butyl dicarbonate (1.0 equiv) in methanol to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Add water to the residue and adjust the pH to >12 with a 2 M NaOH solution to deprotonate the ammonium salt.

-

Extract the product with dichloromethane or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by column chromatography if necessary.[4]

Deprotection of the Boc Group

The removal of the Boc protecting group to liberate the free amine is a common subsequent step. Acidic conditions are typically employed for this transformation.[5][6]

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound in dichloromethane.

-

Add trifluoroacetic acid (typically 25-50% v/v) to the solution at room temperature.

-

Stir the reaction mixture and monitor its progress by TLC or LC-MS. The reaction is often complete within 1-4 hours.[5]

-

Upon completion, carefully neutralize the excess acid by washing the organic layer with a saturated aqueous solution of sodium bicarbonate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected diamine.

Applications in Drug Discovery

Chiral diamines are critical building blocks in the synthesis of a wide range of pharmaceutical compounds.[7][8] The stereochemistry of these intermediates is often essential for the biological activity and selectivity of the final drug molecule.[9] this compound serves as a versatile scaffold for introducing a 1,3-diaminocyclopentane motif into larger molecules.

The presence of two amino groups, one protected and one free, allows for sequential and controlled chemical modifications. This is particularly valuable in the construction of complex heterocyclic systems and in peptide and peptidomimetic chemistry. Chiral 1,3-diamine derivatives have been explored for their potential in developing novel therapeutic agents, including enzyme inhibitors and receptor ligands.[10]

Visualizations

Caption: A logical workflow diagram illustrating the synthesis, deprotection, and application of this compound.

Caption: A simplified diagram showing the key species involved in the Boc protection of an amine.

Caption: A simplified diagram illustrating the acid-catalyzed deprotection of a Boc-protected amine.

References

- 1. tert-butyl N-[(1S,3R)-3-aminocyclopentyl]carbamate 97% | CAS: 1031335-25-7 | AChemBlock [achemblock.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 5. benchchem.com [benchchem.com]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. nbinno.com [nbinno.com]

- 8. Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,3R)-3-Amino-1-(Boc-amino)cyclopentane is a chiral diamine building block of significant interest in medicinal chemistry and drug discovery. Its rigid cyclopentane scaffold provides a defined three-dimensional orientation for its functional groups, making it a valuable component for the synthesis of targeted therapeutics. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, a plausible synthetic route, and analytical characterization methods. The strategic incorporation of the tert-butyloxycarbonyl (Boc) protecting group allows for selective functionalization of the two amino groups, a key feature in multi-step syntheses of complex molecules.

Molecular Structure and Properties

This compound, also known as tert-butyl ((1S,3R)-3-aminocyclopentyl)carbamate, possesses a five-membered carbocyclic ring with two amino groups in a specific stereochemical arrangement. The "(1S,3R)" designation defines the absolute configuration at the two chiral centers. One amino group is protected with a Boc group, rendering it less nucleophilic and enabling orthogonal chemical transformations.

Chemical Structure

Molecular Formula: C₁₀H₂₀N₂O₂[1]

Molecular Weight: 200.28 g/mol [1]

CAS Number: 1031335-25-7

IUPAC Name: tert-butyl N-[(1S,3R)-3-aminocyclopentyl]carbamate[1]

SMILES: C--INVALID-LINK--(C)OC(=O)N[C@H]1CC--INVALID-LINK--N[1]

The cyclopentane ring typically adopts a non-planar envelope or twist conformation to minimize steric strain. The cis-relationship between the amino and Boc-amino groups on the cyclopentane ring influences the overall shape and potential binding interactions of molecules derived from this scaffold.

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [1] |

| Molecular Weight | 200.28 g/mol | [1] |

| Appearance | White powder | [2] |

| Storage | Sealed in dry, 2-8°C | |

| Purity | Typically ≥95% | |

| Topological Polar Surface Area | 64.35 Ų | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Rotatable Bonds | 1 | [3] |

Synthesis and Purification

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound could start from cyclopentene oxide. The key steps would involve a stereoselective opening of the epoxide, introduction of the second amino group, and selective protection.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols (Hypothetical)

The following protocols are hypothetical and would require optimization.

Step 1: Stereoselective Synthesis of a Precursor (e.g., an Azido Alcohol)

This step could involve the ring-opening of cyclopentene oxide with an azide source, a common method for introducing an amino group precursor.

-

Materials: Cyclopentene oxide, sodium azide, ammonium chloride, methanol, water.

-

Procedure:

-

Dissolve cyclopentene oxide and sodium azide in a mixture of methanol and water.

-

Add ammonium chloride and heat the mixture under reflux.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting azido alcohol by column chromatography.

-

Step 2: Reduction of the Azide and Introduction of the Second Amino Group

The azide can be reduced to an amine, and the hydroxyl group can be converted to a second amino group.

-

Materials: The azido alcohol from Step 1, a reducing agent (e.g., triphenylphosphine or catalytic hydrogenation), reagents for converting the alcohol to an amine (e.g., via mesylation followed by substitution with an amine source).

-

Procedure: This would likely be a multi-step process involving the reduction of the azide to a primary amine, protection of this amine, conversion of the alcohol to a leaving group, displacement with an azide, and a final reduction.

Step 3: Selective Boc Protection

The resulting diamine would then be selectively protected with one equivalent of di-tert-butyl dicarbonate (Boc₂O).

-

Materials: The synthesized (1S,3R)-diaminocyclopentane, di-tert-butyl dicarbonate (Boc₂O), a suitable solvent (e.g., dichloromethane or a biphasic system), and a base (e.g., triethylamine or sodium bicarbonate).

-

Procedure:

-

Dissolve the diamine in the chosen solvent.

-

Cool the solution in an ice bath.

-

Slowly add one equivalent of Boc₂O dissolved in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by washing with aqueous solutions to remove excess reagents and by-products.

-

Dry the organic layer and concentrate to yield the crude product.

-

Purification

The final product, this compound, would likely be purified by silica gel column chromatography.

-

Mobile Phase: A gradient of methanol in dichloromethane with a small percentage of triethylamine is often effective for purifying amines.

Analytical Characterization

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is a key tool for structural confirmation. The following are expected characteristic signals for a Boc-protected amine:

-

A singlet integrating to 9 protons around δ 1.4 ppm, corresponding to the tert-butyl group of the Boc protector.[4]

-

Signals for the cyclopentane ring protons, which will be complex due to diastereotopicity and spin-spin coupling.

-

Signals for the protons on the carbons bearing the amino and Boc-amino groups.

-

A broad singlet for the NH proton of the Boc-carbamate and signals for the NH₂ protons of the free amine.[4]

¹³C NMR: The carbon NMR spectrum will show characteristic signals for:

-

The quaternary carbon and the methyl carbons of the tert-butyl group.

-

The carbons of the cyclopentane ring.

A summary of expected NMR data is presented in Table 2.

| Group | ¹H NMR Chemical Shift (ppm) (Predicted) | ¹³C NMR Chemical Shift (ppm) (Predicted) |

| -C(CH₃)₃ | ~1.4 (s, 9H) | ~80 (C), ~28 (CH₃) |

| Cyclopentane CH | Multiplets | Signals in the aliphatic region |

| Cyclopentane CH₂ | Multiplets | Signals in the aliphatic region |

| NH₂ | Broad singlet | - |

| NH-Boc | Broad singlet | - |

Note: Actual chemical shifts and coupling constants can vary depending on the solvent and other experimental conditions.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the method of choice for determining the enantiomeric purity of this compound.

-

Chiral Stationary Phase (CSP): Polysaccharide-based CSPs are often effective for the separation of chiral amines and their derivatives.[5]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used for normal-phase chiral separations.

-

Detection: UV detection is suitable if the molecule has a chromophore, or derivatization with a UV-active agent may be necessary.

A general workflow for chiral HPLC analysis is depicted below.

Caption: General workflow for chiral HPLC analysis.

Applications in Drug Development

Substituted cyclopentane rings are important structural motifs in a wide range of biologically active molecules and approved drugs. They serve as rigid scaffolds that can position substituents in well-defined spatial orientations, which is crucial for specific interactions with biological targets like enzymes and receptors.

The diamino functionality of this compound allows for its incorporation into peptide and non-peptide structures. The free amino group can be acylated, alkylated, or used in other coupling reactions, while the Boc-protected amine remains unreactive. Subsequent deprotection of the Boc group under acidic conditions reveals a second primary amine that can be further functionalized. This orthogonal protection strategy is fundamental in the synthesis of complex molecules with diverse functionalities.

While specific signaling pathways involving this particular building block are not extensively documented in public literature, its derivatives are likely to be explored as components of inhibitors or modulators of various enzymes and receptors where a constrained diamine presentation is required for activity. For instance, related cyclopentane derivatives have been investigated as agonists for metabotropic glutamate receptors.[6][7]

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its well-defined stereochemistry and the presence of an orthogonally protected amino group make it an attractive starting material for drug discovery programs. This guide has provided an overview of its structure, properties, a plausible synthetic approach, and key analytical methods for its characterization, which will be of utility to researchers in the pharmaceutical and chemical sciences.

References

- 1. tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate | C10H20N2O2 | CID 45091934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, CasNo.1031335-25-7 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 3. chemscene.com [chemscene.com]

- 4. benchchem.com [benchchem.com]

- 5. csfarmacie.cz [csfarmacie.cz]

- 6. Stereoselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid via C-H insertion of alkylidenecarbene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data expected for the chiral diamine derivative, (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane. Due to the limited availability of published, experimentally verified NMR data for this specific compound, this document presents predicted chemical shift ranges based on the analysis of structurally similar compounds. It also outlines a comprehensive, standard experimental protocol for the acquisition of such data. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development who are working with this or related molecules.

Predicted NMR Spectroscopic Data

The following tables summarize the anticipated ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from established principles of NMR spectroscopy and data from analogous structures. Actual experimental values may vary depending on the solvent, concentration, and instrument parameters.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Boc-NH | 4.5 - 5.5 | Broad Singlet | Chemical shift and peak broadening are highly dependent on solvent and concentration. |

| CH-NH (Boc) | 3.8 - 4.2 | Multiplet | The proton on the carbon bearing the Boc-protected amine. |

| CH-NH₂ | 2.8 - 3.2 | Multiplet | The proton on the carbon bearing the free amine. |

| NH₂ | 1.5 - 2.5 | Broad Singlet | Chemical shift can vary significantly; may exchange with D₂O. |

| Cyclopentane CH₂ | 1.2 - 2.2 | Multiplets | Complex overlapping signals from the cyclopentane ring protons. |

| Boc C(CH₃)₃ | 1.45 | Singlet | Characteristic sharp signal for the nine equivalent protons of the tert-butyl group. |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbons | Predicted Chemical Shift (δ, ppm) |

| Boc C=O | 155 - 157 |

| Boc C (CH₃)₃ | 78 - 80 |

| C H-NH (Boc) | 55 - 60 |

| C H-NH₂ | 50 - 55 |

| Cyclopentane CH₂ | 25 - 40 |

| Boc C(C H₃)₃ | 28 - 29 |

Experimental Protocol for NMR Data Acquisition

This section provides a detailed methodology for obtaining high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common initial choice for nonpolar to moderately polar compounds. For compounds with exchangeable protons (like amines), deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can also be used. The choice of solvent can affect chemical shifts.

-

Procedure:

-

Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

-

2. NMR Instrument Setup and Calibration:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Procedure:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, as indicated by the sharpness and symmetry of a reference signal (e.g., the residual solvent peak).

-

Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

3. ¹H NMR Spectrum Acquisition:

-

Pulse Program: A standard single-pulse experiment is typically sufficient.

-

Acquisition Parameters:

-

Spectral Width: Approximately 12-16 ppm.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

4. ¹³C NMR Spectrum Acquisition:

-

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is standard to produce a spectrum with singlets for each carbon.

-

Acquisition Parameters:

-

Spectral Width: Approximately 200-220 ppm.

-

Number of Scans: 1024 to 4096 scans are often necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2-5 seconds.

-

5. Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Perform phase correction and baseline correction to obtain a clean spectrum.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the NMR analysis process.

Caption: Workflow for NMR spectroscopic analysis.

Caption: Logical flow from compound to structural data.

An In-depth Technical Guide to the Safety and Handling of (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane (CAS No. 1031335-25-7), a chiral building block commonly used in pharmaceutical and chemical synthesis. Adherence to these guidelines is critical for ensuring a safe laboratory environment and maintaining the integrity of the compound.

Chemical Identification and Physical Properties

This compound, also known as tert-butyl ((1S,3R)-3-aminocyclopentyl)carbamate, is a Boc-protected diamine.[1][2] Its physical and chemical properties are summarized below.

| Property | Value |

| CAS Number | 1031335-25-7[3] |

| Molecular Formula | C₁₀H₂₀N₂O₂[3] |

| Molecular Weight | 200.28 g/mol [3] |

| Appearance | White solid / powder[3][4] |

| Purity | Typically ≥97%[3] |

| Storage Temperature | Room Temperature[1] |

Hazard Identification and Classification

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[4] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[4] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[4] |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation[4] |

GHS Pictogram:

Signal Word: Warning[4]

Precautionary Statements: [4]

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures are essential to minimize exposure and ensure laboratory safety.

Engineering Controls:

-

Handle in a well-ventilated area, preferably in a chemical fume hood to avoid inhalation of dust.[5]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with government standards such as NIOSH (US) or EN 166 (EU).[5]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[6] Gloves should be inspected before use and disposed of properly after handling.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.[5]

Hygiene Measures:

-

Wash hands thoroughly after handling.[5]

-

Do not eat, drink, or smoke in the laboratory.[6]

-

Avoid contact with skin, eyes, and clothing.[1]

Storage and Disposal

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][6] The compound is stable under recommended storage conditions.[5]

-

Keep away from strong oxidizing agents.[5]

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Do not allow the chemical to enter drains.

First Aid Measures

In case of exposure, follow these first aid procedures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[5]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation occurs.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5]

Experimental Protocols

This compound is commonly used in reactions involving the deprotection of the Boc group to liberate the free amine for further synthetic steps.

General Protocol for Boc-Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes a standard method for removing the Boc protecting group under acidic conditions.[7][8][9]

Materials:

-

This compound

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

Reaction Setup: Dissolve the Boc-protected amine (1.0 equiv) in dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.5 M.

-

Acid Addition: Add trifluoroacetic acid (TFA) to the solution. A common ratio is 25-50% TFA in DCM (v/v).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically rapid and may be complete in 15 minutes to a few hours.[8] Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent like ethyl acetate.

-

Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[8]

-

Wash the organic layer with brine.

-

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected diamine.[8] Further purification, if necessary, can be performed by techniques such as column chromatography.

Visualizations

General Laboratory Workflow

The following diagram illustrates a typical workflow for handling and using a chemical reagent like this compound in a synthetic procedure.

References

- 1. researchgate.net [researchgate.net]

- 2. 1031335-25-7 | this compound | Chiral Building Blocks | Ambeed.com [ambeed.com]

- 3. tert-butyl N-[(1S,3R)-3-aminocyclopentyl]carbamate 97% | CAS: 1031335-25-7 | AChemBlock [achemblock.com]

- 4. angenechemical.com [angenechemical.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. Amine Protection / Deprotection [fishersci.co.uk]

- 8. benchchem.com [benchchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

In-Depth Technical Guide to the Chiral Purity of (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for determining the chiral purity of (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane, a key chiral building block in pharmaceutical synthesis. Ensuring the enantiomeric and diastereomeric purity of this intermediate is critical for the safety and efficacy of the final active pharmaceutical ingredient (API).

Introduction to Chiral Purity Analysis

This compound possesses two chiral centers, giving rise to four possible stereoisomers: (1S,3R), (1R,3S), (1S,3S), and (1R,3R). The desired (1S,3R) isomer must be synthesized and purified to a high degree of chiral purity, as different stereoisomers can exhibit varied pharmacological and toxicological profiles. The accurate assessment of chiral purity is therefore a crucial aspect of quality control in drug development.

The primary analytical techniques for determining the chiral purity of non-volatile, polar molecules like Boc-protected diamines are Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Supercritical Fluid Chromatography (SFC). These methods utilize a chiral stationary phase (CSP) to differentiate between stereoisomers.

Analytical Methodologies

The separation of the stereoisomers of 3-Amino-1-(Boc-amino)cyclopentane is typically achieved using polysaccharide-based chiral stationary phases. These CSPs, often derivatives of cellulose or amylose, provide the necessary stereospecific interactions to resolve the different isomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used technique for enantiomeric and diastereomeric separations. For compounds like this compound, normal-phase chromatography is often preferred.

Experimental Protocol: Chiral HPLC

A general method development strategy for the chiral separation of Boc-protected diaminocyclopentane isomers involves screening various polysaccharide-based columns with mobile phases consisting of a non-polar solvent and an alcohol modifier.

| Parameter | Recommended Conditions |

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or similar polysaccharide-based CSP |

| Dimensions | 4.6 x 250 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol (IPA) with a basic additive (e.g., 0.1% Diethylamine - DEA) |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C (Ambient) |

| Detection | UV at 210 nm (due to the Boc protecting group) |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve sample in mobile phase or a compatible solvent at a concentration of ~1 mg/mL. |

Note: The optimal ratio of Hexane to IPA will need to be determined empirically to achieve baseline separation of all four stereoisomers. A typical starting point would be a 90:10 (v/v) mixture, with adjustments made to the IPA percentage to fine-tune the retention and resolution.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC has emerged as a powerful "green" alternative to HPLC, offering faster analysis times and reduced organic solvent consumption. It utilizes supercritical carbon dioxide as the primary mobile phase component.

Experimental Protocol: Chiral SFC

The method development for chiral SFC is similar to HPLC, involving the screening of columns and mobile phase modifiers.

| Parameter | Recommended Conditions |

| Column | Chiralpak® AD-3 (Amylose tris(3,5-dimethylphenylcarbamate)) or similar polysaccharide-based CSP |

| Dimensions | 4.6 x 150 mm, 3 µm |

| Mobile Phase | Supercritical CO₂ / Methanol (MeOH) with a basic additive (e.g., 0.1% DEA) |

| Elution Mode | Isocratic |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV at 210 nm |

| Injection Volume | 5 µL |

| Sample Preparation | Dissolve sample in Methanol at a concentration of ~1 mg/mL. |

Note: The percentage of the co-solvent (Methanol) is a critical parameter for optimizing the separation. A typical starting point is 15-20%, with adjustments made to achieve the desired resolution.

Synthesis and Potential Chiral Impurities

The enantioselective synthesis of this compound is crucial for controlling its chiral purity. Asymmetric synthesis routes are employed to produce the desired stereoisomer in high enantiomeric excess. However, side reactions or incomplete resolution can lead to the presence of the other stereoisomers as impurities.

The synthetic pathway often involves the use of chiral auxiliaries or catalysts to direct the stereochemistry of the reactions. The efficiency of these chiral-directing steps will ultimately determine the initial chiral purity of the crude product. Subsequent purification steps, such as crystallization or preparative chiral chromatography, may be necessary to enhance the purity to the required specifications for pharmaceutical use.

Visualization of Workflows

Logical Workflow for Chiral Purity Analysis

Caption: A logical workflow for the synthesis and chiral purity analysis of this compound.

Decision Pathway for Analytical Method Selection

Caption: Decision pathway for selecting an appropriate analytical method for chiral purity determination.

Data Presentation

While specific quantitative data for the chiral purity of this compound is not publicly available in extensive detail, the following table illustrates how such data would be presented. The values are hypothetical and for illustrative purposes only.

Hypothetical Chiral HPLC Separation Data

| Stereoisomer | Retention Time (min) | Resolution (Rs) vs. (1S,3R) | Area (%) |

| (1R,3R) | 12.5 | 2.1 | 0.05 |

| (1S,3S) | 14.2 | 3.5 | 0.08 |

| (1S,3R) | 16.8 | - | 99.85 |

| (1R,3S) | 18.5 | 2.8 | 0.02 |

Calculation of Chiral Purity:

-

Enantiomeric Excess (e.e.) of the (1S,3R) isomer:

-

e.e. = [Area(1S,3R) - Area(1R,3S)] / [Area(1S,3R) + Area(1R,3S)] * 100%

-

-

Diastereomeric Excess (d.e.) of the (1S,3R) isomer:

-

d.e. = [Area(1S,3R) + Area(1R,3S)] - [Area(1S,3S) + Area(1R,3R)] / [Total Area] * 100%

-

Conclusion

The determination of the chiral purity of this compound is a critical quality control step in the pharmaceutical industry. Chiral HPLC and SFC, particularly with polysaccharide-based chiral stationary phases, are the methods of choice for this analysis. A systematic approach to method development, involving the screening of columns and mobile phases, is necessary to achieve a robust and reliable separation of all four potential stereoisomers. The detailed experimental protocols and workflows provided in this guide serve as a comprehensive resource for researchers and scientists involved in the synthesis and analysis of this important chiral building block.

The Pivotal Role of (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,3R)-3-Amino-1-(Boc-amino)cyclopentane is a chiral synthetic building block of significant interest in medicinal chemistry. Its rigid cyclopentyl scaffold, coupled with the differential protection of its two amino groups, makes it a valuable intermediate for the synthesis of complex molecules with precise stereochemistry. This technical guide provides a comprehensive overview of the role of this diamine derivative in drug discovery, with a particular focus on its application in the development of Janus Kinase (JAK) inhibitors for the treatment of autoimmune diseases and other inflammatory conditions. This document outlines the synthetic utility, structure-activity relationships of its derivatives, and provides exemplary experimental protocols and pathway diagrams to facilitate further research and development.

Introduction: The Significance of Constrained Diamine Scaffolds

In the realm of drug design, the use of conformationally restricted scaffolds is a well-established strategy to enhance binding affinity, selectivity, and pharmacokinetic properties of drug candidates. Constrained diamines, such as the cyclopentane-based scaffold of this compound, offer several advantages. The rigid ring system reduces the entropic penalty upon binding to a biological target, while the defined spatial orientation of the two amino functionalities allows for precise interaction with specific residues in a protein's binding site. The tert-butoxycarbonyl (Boc) protecting group on one of the amines enables selective functionalization of the free amine, facilitating the construction of complex molecular architectures.

Application in the Synthesis of Janus Kinase (JAK) Inhibitors

A prominent application of the this compound scaffold is in the synthesis of Janus Kinase (JAK) inhibitors. The JAK family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are crucial mediators of cytokine signaling. Dysregulation of the JAK-STAT signaling pathway is implicated in a variety of autoimmune and inflammatory diseases, making JAKs attractive therapeutic targets.

The JAK-STAT Signaling Pathway

Cytokine binding to its receptor induces dimerization and subsequent activation of receptor-associated JAKs. The activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are, in turn, phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and modulation of gene transcription. Small molecule inhibitors targeting the ATP-binding site of JAKs can effectively block this signaling cascade.

Figure 1. Simplified diagram of the JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Structure-Activity Relationship (SAR)

In many potent JAK inhibitors, a pyrrolo[2,3-d]pyrimidine core serves as a hinge-binding motif, occupying the ATP-binding site of the kinase. The (1S,3R)-3-aminocyclopentyl moiety attached to this core positions a substituent towards the solvent-exposed region of the binding pocket. The stereochemistry of the cyclopentane ring is crucial for optimal activity, with the (1S,3R) configuration often providing superior potency and selectivity compared to other diastereomers. The free amino group of the deprotected cyclopentyl diamine can be further functionalized to modulate properties such as solubility, cell permeability, and metabolic stability.

Quantitative Data for Representative JAK Inhibitors with Related Scaffolds

| Compound | Target(s) | IC50 (nM) | Therapeutic Area |

| Tofacitinib | JAK1, JAK2, JAK3 | 1, 20, 112 | Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis |

| Ruxolitinib | JAK1, JAK2 | 3.3, 2.8 | Myelofibrosis, Polycythemia Vera |

| Upadacitinib | JAK1 | 29 | Rheumatoid Arthritis, Atopic Dermatitis, Ulcerative Colitis |

| Filgotinib | JAK1 | 10 | Rheumatoid Arthritis, Ulcerative Colitis |

Table 1: Inhibitory concentrations (IC50) of selected FDA-approved JAK inhibitors. Data is compiled from various public sources and is intended for comparative purposes.

Experimental Protocols

The following sections provide representative experimental protocols for the synthesis of a key intermediate and its subsequent reaction to form a JAK inhibitor scaffold.

Synthesis of this compound

A common route to this compound involves the stereoselective reduction of a corresponding oxime or the resolution of a racemic mixture. A conceptual synthetic workflow is depicted below.

Figure 2. Conceptual workflow for the synthesis of the target building block.

Exemplary Protocol for Stereoselective Reduction:

-

Oximation: To a solution of N-Boc-3-aminocyclopentanone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the oxime intermediate.

-

Stereoselective Reduction: Dissolve the oxime intermediate in methanol and transfer to a hydrogenation vessel. Add a catalytic amount of a chiral catalyst (e.g., a rhodium-based catalyst with a chiral ligand). Pressurize the vessel with hydrogen gas (50-100 psi) and stir at room temperature for 24-48 hours. Monitor the reaction by GC-MS or LC-MS. Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Coupling with a Pyrrolo[2,3-d]pyrimidine Core

The free amino group of this compound can be coupled with a suitably functionalized pyrrolo[2,3-d]pyrimidine, typically a 4-chloro derivative, via a nucleophilic aromatic substitution reaction.

Exemplary Protocol for Nucleophilic Aromatic Substitution:

-

Reaction Setup: In a sealed tube, dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and this compound (1.1 eq) in a suitable solvent such as n-butanol or dioxane.

-

Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq).

-

Heating: Heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction progress by LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired Boc-protected product.

-

Boc-Deprotection: Dissolve the purified product in a solution of hydrochloric acid in dioxane (e.g., 4 M) or trifluoroacetic acid in dichloromethane. Stir at room temperature for 1-2 hours. Concentrate the reaction mixture to dryness to obtain the hydrochloride or trifluoroacetate salt of the final product.

Figure 3. General workflow for the coupling of the diamine building block with a pyrrolopyrimidine core.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its application in the synthesis of JAK inhibitors highlights the importance of conformationally constrained diamine scaffolds in achieving high potency and selectivity. The synthetic accessibility of this chiral intermediate, coupled with the well-established chemistry of its functional groups, provides a robust platform for the development of novel therapeutics targeting a range of diseases. The information presented in this guide serves as a foundational resource for researchers and drug development professionals seeking to leverage the unique properties of this scaffold in their discovery programs. Further exploration of derivatives of this compound is warranted to unlock its full potential in addressing unmet medical needs.

A Technical Guide to the Synthetic Routes of Aminocyclopentane Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the core synthetic strategies for preparing aminocyclopentane derivatives, crucial scaffolds in medicinal chemistry and drug discovery. The guide details key methodologies, presents quantitative data for comparative analysis, and offers detailed experimental protocols for pivotal reactions. Visual diagrams of synthetic pathways and experimental workflows are included to facilitate a deeper understanding of these synthetic routes.

Introduction

Aminocyclopentane derivatives are prevalent structural motifs in a wide array of biologically active molecules and approved pharmaceuticals. Their rigid, three-dimensional structure allows for precise spatial orientation of functional groups, making them attractive for designing ligands that can interact with high specificity to biological targets. This guide explores several powerful synthetic strategies for accessing this important class of compounds, including asymmetric synthesis, diastereoselective methods, and cycloaddition reactions.

Key Synthetic Strategies

Asymmetric Synthesis via Palladium-Catalyzed Overman Rearrangement and Ring-Closing Metathesis

A notable asymmetric route to aminocyclopentane derivatives involves a one-pot, multi-step process featuring a Palladium(II)-catalyzed Overman rearrangement followed by a Ruthenium(II)-catalyzed Ring-Closing Metathesis (RCM). This strategy allows for the synthesis of enantiomerically enriched aminocyclopentenes, which are versatile building blocks.

Quantitative Data:

| Step | Catalyst/Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Ref. |

| Overman Rearrangement | Pd(II) catalyst, Trichloroacetonitrile, DBU | Toluene | 110 | 24 | - | - | [1] |

| Ring-Closing Metathesis | Grubbs' II catalyst | DCM | 40 | 12 | >95 | 92 | [1] |

Experimental Protocol: Asymmetric Synthesis of (R)- or (S)-Aminocyclopenta-2-enes

-

Step 1: Overman Rearrangement. To a solution of the allylic alcohol in toluene is added trichloroacetonitrile and a catalytic amount of DBU. The mixture is stirred at room temperature for 1 hour to form the allylic trichloroacetimidate. A Pd(II) catalyst (e.g., --INVALID-LINK--₂) is then added, and the reaction is heated to 110 °C for 24 hours.

-

Step 2: Ring-Closing Metathesis. After cooling the reaction mixture to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in dichloromethane (DCM), and a Grubbs' II generation catalyst is added. The reaction mixture is stirred at 40 °C for 12 hours. The solvent is then evaporated, and the crude product is purified by flash column chromatography to afford the desired aminocyclopentene.[1]

Logical Relationship Diagram:

Diastereoselective Synthesis via Organophotoredox-Catalyzed [3+2] Cycloaddition

A highly diastereoselective method for synthesizing cis-cyclopentane-1,2-diamine derivatives utilizes a dual catalyst system involving an organophotoredox catalyst (Eosin Y) and a BINOL-derived phosphoric acid. This [3+2] cycloaddition proceeds between N-aryl cyclopropylamines and N-vinylphthalimides.[2]

Quantitative Data:

| Substrate 1 | Substrate 2 | Catalyst System | Solvent | Light Source | Yield (%) | dr | Ref. |

| N-aryl cyclopropylamine | N-vinylphthalimide | Eosin Y, BINOL-phosphoric acid, Et₃N | MeCN | Visible Light | High | High | [2] |

Experimental Protocol: Diastereoselective Synthesis of cis-Cyclopentane-1,2-diamine Derivatives

To a solution of N-aryl cyclopropylamine and N-vinylphthalimide in acetonitrile are added Eosin Y, a BINOL-derived phosphoric acid, and triethylamine. The reaction mixture is degassed and then irradiated with visible light (e.g., a blue LED lamp) at room temperature until the starting materials are consumed (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the cis-cyclopentane-1,2-diamine derivative.[2]

Experimental Workflow Diagram:

Photochemical [3+2] Cycloaddition of Cyclopropylimines

A one-pot photochemical intermolecular formal [3+2] cycloaddition between cyclopropylimines and substituted alkenes provides a modular route to functionalized aminocyclopentanes. This method operates through a masked N-centered radical approach initiated by visible light.[3][4]

Quantitative Data:

| Cyclopropylimine | Alkene | Light Source | Solvent | Yield (%) | Ref. |

| N-Aryl cyclopropylimine | Styrene | Violet LED (390 nm) | MeCN | 72 | [3] |

| N-Aryl cyclopropylimine | Methyl Acrylate | Violet LED (390 nm) | MeCN | 65 | [3] |

Experimental Protocol: Photochemical Synthesis of Aminocyclopentane Derivatives

In a reaction vessel, the cyclopropylimine and the alkene are dissolved in a suitable solvent like acetonitrile. The solution is degassed and then irradiated with a violet LED (e.g., 390 nm) at room temperature. The reaction progress is monitored by TLC. Upon completion, an acid chloride is added to the crude mixture, followed by brief heating to yield the N-acylated aminocyclopentane. The product is then purified by column chromatography.[3]

Signaling Pathway Diagram:

Applications in Drug Synthesis: Palbociclib and Irbesartan

Aminocyclopentane moieties are key components of several blockbuster drugs. The synthetic routes to the aminocyclopentane precursors for Palbociclib and Irbesartan are illustrative of the industrial-scale application of these synthetic methods.

Synthesis of the Aminocyclopentane Moiety in Palbociclib

The synthesis of the cyclopentylamine fragment for Palbociclib often starts from cyclopentanone.

Experimental Protocol: Synthesis of Cyclopentylamine

A solution of sodium cyanide in water is prepared, to which a solution of ammonium chloride in aqueous ammonia is added. Cyclopentanone in methanol is then added to this mixture. After stirring, the mixture is heated. The resulting 1-aminocyclopentane carbonitrile is then hydrolyzed under acidic conditions to yield 1-aminocyclopentanecarboxylic acid, which can be further converted to cyclopentylamine.

Logical Relationship Diagram:

Synthesis of the Aminocyclopentane Moiety in Irbesartan

The synthesis of the spirocyclic aminocyclopentane core of Irbesartan also originates from cyclopentanone.

Experimental Protocol: Synthesis of the Spirocyclic Core of Irbesartan

Cyclopentanone is reacted with sodium cyanide, ammonium chloride, and aqueous ammonia in a mixture of methanol and water to form 1-aminocyclopentane carbonitrile. This intermediate is then hydrolyzed with aqueous HCl to produce 1-aminocyclopentanecarboxylic acid hydrochloride. This is then reacted with valeroyl chloride to give 1-(pentanoylamino)cyclopentanecarboxylic acid, a key precursor for Irbesartan.[5]

Experimental Workflow Diagram:

Conclusion

The synthetic routes to aminocyclopentane derivatives are diverse and continue to evolve, driven by the demand for these valuable building blocks in drug discovery and development. The methodologies presented in this guide, from asymmetric catalysis to photochemical cycloadditions, highlight the creativity and precision of modern organic synthesis. For researchers and professionals in the pharmaceutical industry, a thorough understanding of these synthetic strategies is essential for the design and development of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of tert-Butyl ((1S,3R)-3-aminocyclopentyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the stereoselective synthesis of tert-Butyl ((1S,3R)-3-aminocyclopentyl)carbamate, a valuable chiral building block in pharmaceutical development. The described synthetic route employs a hetero-Diels-Alder reaction to construct the cyclopentane core, followed by a key enzymatic kinetic resolution step to establish the desired stereochemistry. Subsequent reduction and protection steps afford the target compound with high optical purity. All quantitative data is summarized for clarity, and detailed experimental protocols are provided.

Introduction

Chiral 1,3-aminocyclopentane derivatives are important structural motifs in a variety of biologically active molecules. The precise stereochemical arrangement of the functional groups is often crucial for therapeutic efficacy. Tert-Butyl ((1S,3R)-3-aminocyclopentyl)carbamate serves as a key intermediate in the synthesis of complex pharmaceutical agents, where the (1S,3R) configuration is essential for its intended biological activity. The synthetic strategy outlined herein provides a reliable method for obtaining this enantiomerically pure compound.

Overall Synthetic Scheme

The multi-step synthesis begins with a hetero-Diels-Alder reaction between cyclopentadiene and an in situ generated nitroso-dienophile to form a bicyclic intermediate. This is followed by reduction of the N-O bond to yield a racemic aminocyclopentenol. The crucial stereoselectivity is introduced via an enzymatic kinetic resolution. The resolved cyclopentenol is then subjected to hydrogenation to saturate the cyclopentene ring, and a final selective N-Boc protection yields the desired product.

Data Presentation

Table 1: Summary of Yields and Stereoselectivity for the Synthesis of tert-Butyl ((1S,3R)-3-aminocyclopentyl)carbamate

| Step | Reaction | Product | Yield (%) | Enantiomeric Excess (ee) (%) | Diastereomeric Ratio (dr) |

| 1 | Hetero-Diels-Alder Reaction | (±)-cis-2-Oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester | ~85 | N/A | N/A |

| 2 | N-O Bond Reduction | (±)-cis-4-Amino-cyclopent-2-en-1-ol | ~90 | N/A | >95:5 (cis) |

| 3 | Enzymatic Kinetic Resolution | (+)-(1R,4S)-4-Acetamido-cyclopent-2-en-1-ol | ~45 (for acetate) | >99 | N/A |

| 4 | Acetate Hydrolysis | (1S,4R)-4-Amino-cyclopent-2-en-1-ol | ~95 | >99 | N/A |

| 5 | Hydrogenation | (1S,3R)-3-Aminocyclopentan-1-ol | ~98 | >99 | >98:2 (cis) |

| 6 | Selective N-Boc Protection | tert-Butyl ((1S,3R)-3-aminocyclopentyl)carbamate | ~80 | >99 | N/A |

Experimental Protocols

Step 1: Synthesis of (±)-cis-2-Oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester (Hetero-Diels-Alder Reaction)

This procedure is adapted from a general method for the hetero-Diels-Alder reaction of tert-butyl hydroxylamine carbonate.[1]

-

Materials: tert-Butyl hydroxylamine carbonate (1.0 eq.), catalyst (e.g., cupric chloride, 0.1-0.2 eq.), ligand (e.g., 2-ethyl-2-oxazoline, 0.1-0.2 eq.), cyclopentadiene (1.5-2.0 eq.), and an appropriate solvent (e.g., dichloromethane).

-

Procedure:

-

To a solution of tert-butyl hydroxylamine carbonate, catalyst, and ligand in the solvent at 20-30 °C, add cyclopentadiene.

-

The tert-butyl hydroxylamine carbonate is oxidized in situ to tert-butyl nitrosyl carbonate, which then undergoes a hetero-Diels-Alder reaction with cyclopentadiene.

-

Stir the reaction mixture at 20-30 °C and monitor the reaction progress by TLC.

-

Upon completion, the reaction mixture is worked up by washing with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Step 2: Synthesis of (±)-cis-4-Amino-cyclopent-2-en-1-ol (N-O Bond Reduction)

The N-O bond of the bicyclic adduct is selectively reduced.[1]

-

Materials: (±)-cis-2-Oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester (1.0 eq.), reducing agent (e.g., zinc powder in acetic acid), and a suitable solvent (e.g., acetic acid).

-

Procedure:

-

Dissolve the bicyclic adduct in the solvent.

-

Add the reducing agent portion-wise while maintaining the temperature.

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture to remove the excess reducing agent.

-

The filtrate is neutralized with a base (e.g., sodium hydroxide solution) and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

-

Step 3 & 4: Enzymatic Kinetic Resolution of (±)-cis-4-Amino-cyclopent-2-en-1-ol

This key step utilizes a lipase to selectively acylate one enantiomer of the racemic amino alcohol. This protocol is based on resolutions of similar aminocyclopentenol derivatives.[2]

-

Materials: (±)-cis-4-Amino-cyclopent-2-en-1-ol (1.0 eq.), Lipase (e.g., Candida antarctica Lipase B (CAL-B) or Pseudomonas species lipase), acyl donor (e.g., vinyl acetate), and a suitable organic solvent (e.g., tert-butyl methyl ether).

-

Procedure (Acylation):

-

To a suspension of the racemic amino alcohol and the lipase in the solvent, add the acyl donor.

-

Shake the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the conversion to ~50% by chiral HPLC or GC.

-

Once ~50% conversion is reached, filter off the enzyme.

-

The filtrate contains the acylated product ((+)-(1R,4S)-4-acetamido-cyclopent-2-en-1-ol) and the unreacted amino alcohol ((-)-(1S,4R)-4-amino-cyclopent-2-en-1-ol).

-

Separate the two compounds by column chromatography.

-

-

Procedure (Hydrolysis of the acetate):

-

The isolated (+)-(1R,4S)-4-acetamido-cyclopent-2-en-1-ol can be hydrolyzed back to the corresponding amino alcohol if that enantiomer is desired, or the unreacted amino alcohol can be carried forward. For this synthesis, the unreacted (-)-(1S,4R)-4-amino-cyclopent-2-en-1-ol is the desired product.

-

Step 5: Synthesis of (1S,3R)-3-Aminocyclopentan-1-ol (Hydrogenation)

The double bond of the cyclopentene ring is reduced via catalytic hydrogenation.

-

Materials: (1S,4R)-4-Amino-cyclopent-2-en-1-ol (1.0 eq.), Palladium on carbon (Pd/C, 5-10 mol%), and a suitable solvent (e.g., methanol or ethanol).

-

Procedure:

-

Dissolve the amino alcohol in the solvent in a hydrogenation vessel.

-

Add the Pd/C catalyst.

-

Pressurize the vessel with hydrogen gas (e.g., 1-3 atm) and stir the mixture vigorously.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the product.

-

Step 6: Synthesis of tert-Butyl ((1S,3R)-3-aminocyclopentyl)carbamate (Selective N-Boc Protection)

The amino group at the 3-position is selectively protected with a Boc group.

-

Materials: (1S,3R)-3-Aminocyclopentan-1-ol (1.0 eq.), Di-tert-butyl dicarbonate (Boc₂O, 1.0-1.1 eq.), a base (e.g., triethylamine or sodium bicarbonate), and a suitable solvent (e.g., dichloromethane, THF, or a biphasic mixture with water).

-

Procedure:

-

Dissolve the amino alcohol in the solvent.

-

Add the base, followed by the dropwise addition of a solution of Boc₂O in the same solvent.

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to afford the pure tert-Butyl ((1S,3R)-3-aminocyclopentyl)carbamate.

-

Visualizations

Caption: Overall workflow for the stereoselective synthesis.

Signaling Pathways and Logical Relationships

Caption: Logic of the key stereoselective step.

References

Application Note: Chiral Purification of (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane

Abstract

This application note details a robust method for the chiral purification of (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane from a mixture of its stereoisomers using High-Performance Liquid Chromatography (HPLC). The described protocol is designed for researchers, scientists, and professionals in drug development who require high enantiomeric purity of this key building block. The method utilizes a polysaccharide-based chiral stationary phase under normal-phase conditions to achieve baseline separation of the desired (1S,3R) enantiomer from other stereoisomers.

Introduction

This compound is a valuable chiral building block in the synthesis of various pharmaceutical compounds. The stereochemistry of this diamine is critical, as different stereoisomers can exhibit significantly different pharmacological and toxicological profiles. Therefore, a reliable method for the purification of the desired (1S,3R) stereoisomer is essential for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).

Chiral HPLC is a powerful technique for the separation of enantiomers and diastereomers.[1][2] The direct separation approach, which employs a chiral stationary phase (CSP), is often preferred due to its efficiency and broad applicability.[1] Polysaccharide-based CSPs, in particular, have demonstrated wide-ranging success in resolving a variety of chiral compounds, including N-protected amino acids and cyclic amines.[3][4][5] This application note provides a detailed protocol for the chiral HPLC purification of this compound, leveraging a cellulose-based CSP.

Experimental Protocols

2.1. Materials and Reagents

-

Sample: Stereoisomeric mixture of 3-Amino-1-(Boc-amino)cyclopentane

-

HPLC Grade Solvents:

-

n-Hexane

-

Isopropanol (IPA)

-

-

Mobile Phase Additive:

-

Diethylamine (DEA)

-

-

Chiral HPLC Column: A polysaccharide-based CSP, such as one derived from cellulose tris(3,5-dimethylphenylcarbamate), is recommended. An example is the Chiralcel® OD-H (250 x 4.6 mm, 5 µm).

2.2. Instrumentation

-

A standard analytical or preparative HPLC system equipped with:

-

Isocratic or gradient pump

-

Autosampler or manual injector

-

Column thermostat

-

UV-Vis detector

-

2.3. Sample Preparation

-

Prepare a stock solution of the stereoisomeric mixture of 3-Amino-1-(Boc-amino)cyclopentane at a concentration of 1.0 mg/mL.

-

The recommended solvent for the sample is the mobile phase itself to ensure good peak shape.

-

Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

2.4. HPLC Method

The following HPLC conditions are a starting point and may require optimization for specific systems and desired purity levels.

| Parameter | Recommended Condition |

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) based CSP |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

2.5. Method Optimization Notes

-

Mobile Phase Composition: The ratio of n-Hexane to Isopropanol is a critical parameter for achieving optimal separation. If the retention times are too long, increase the percentage of Isopropanol. If the resolution is poor, a decrease in the Isopropanol percentage may improve separation.

-

Additive: The presence of a basic additive like DEA is crucial for obtaining symmetrical peak shapes for basic compounds like amines.[6] The concentration can be adjusted (e.g., between 0.05% and 0.2%) to optimize peak shape.

-

Flow Rate: A lower flow rate can sometimes enhance resolution but will increase the run time.

-

Temperature: Adjusting the column temperature can also influence selectivity and resolution.

Data Presentation

The following table presents representative data that could be expected from the chiral separation of a stereoisomeric mixture of 3-Amino-1-(Boc-amino)cyclopentane. The exact retention times and resolution will vary depending on the specific HPLC system, column, and precise mobile phase composition.

| Stereoisomer | Retention Time (min) | Resolution (Rs) | Purity (%) |

| (1R,3S) | 8.5 | - | >99 |

| (1S,3R) | 10.2 | 2.1 | >99 |

| Other Isomers | > 12.0 | > 2.5 | - |

Note: The elution order is hypothetical and must be confirmed experimentally by injecting a standard of the pure (1S,3R) enantiomer.

Workflow and Process Visualization

The overall workflow for the chiral purification of this compound is depicted in the following diagram.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the chiral purification of this compound using HPLC with a polysaccharide-based chiral stationary phase. This method is suitable for ensuring the high enantiomeric purity required for pharmaceutical research and development. The provided protocol serves as an excellent starting point, with clear recommendations for further optimization to meet specific laboratory requirements.

References

- 1. benchchem.com [benchchem.com]

- 2. phx.phenomenex.com [phx.phenomenex.com]

- 3. benchchem.com [benchchem.com]

- 4. eijppr.com [eijppr.com]

- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 6. benchchem.com [benchchem.com]

Application Notes and Protocols for Chiral SFC Purification of Aminocyclopentane Isomers

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the chiral separation of aminocyclopentane isomers using Supercritical Fluid Chromatography (SFC). The protocols outlined below are designed to facilitate method development and optimization for the purification of enantiomers and diastereomers of aminocyclopentane derivatives, which are important building blocks in pharmaceutical development.

Introduction

Chirality is a critical aspect in drug discovery and development, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1] Aminocyclopentane scaffolds are present in numerous biologically active molecules, making the efficient separation of their stereoisomers essential. Supercritical Fluid Chromatography (SFC) has emerged as a powerful and green technology for chiral separations, offering several advantages over traditional High-Performance Liquid Chromatography (HPLC).[2] These benefits include faster separations, reduced consumption of organic solvents, and often superior resolution.[3][4]

This application note details a systematic approach to developing a chiral SFC method for the purification of aminocyclopentane isomers, from initial screening to method optimization.

Method Development Strategy

A successful chiral SFC separation relies on the careful selection of a chiral stationary phase (CSP), a mobile phase modifier (co-solvent), and an appropriate additive.[3] Due to the basic nature of the amino group in aminocyclopentane, additives are crucial for achieving good peak shapes and enantioselectivity. A screening approach using a variety of CSPs and mobile phase conditions is the most effective strategy to identify a suitable separation method.[5]

Experimental Protocols

1. Initial Screening Protocol

The first step in method development is to screen a set of complementary chiral stationary phases with a generic gradient elution. This allows for the rapid identification of the most promising column and mobile phase conditions.

Instrumentation:

-

Any analytical to semi-preparative SFC system equipped with a UV-Vis or Mass Spectrometric (MS) detector.

Sample Preparation:

-

Dissolve the racemic or diastereomeric mixture of the aminocyclopentane derivative in the mobile phase modifier (e.g., Methanol) to a concentration of 1 mg/mL.

Screening Conditions:

-

Mobile Phase A: Supercritical CO₂

-

Mobile Phase B (Co-solvent): Methanol (MeOH), Ethanol (EtOH), or Isopropanol (IPA)

-

Additives:

-

For Polysaccharide-based CSPs: 0.1% - 0.5% Diethylamine (DEA) or Triethylamine (TEA) in the co-solvent.

-

For Crown Ether-based CSPs: 0.1% - 0.5% Trifluoroacetic Acid (TFA) in the co-solvent.[6]

-

-

Screening Gradient: 5% to 50% Co-solvent over 5-10 minutes.

-

Flow Rate: 3-5 mL/min (for analytical columns, e.g., 4.6 x 150 mm).

-

Back Pressure: 120 - 150 bar.

-

Column Temperature: 35 - 40 °C.

Screening Columns (Recommended):

-

Polysaccharide-based:

-

CHIRALPAK® IA, IB, IC, ID, IE, IF

-

CHIRALCEL® OD-H, OJ-H

-

-

Crown Ether-based (for primary amines):

-

CROWNPAK® CR-I (+) or CR-I (-)[6]

-

The results of this initial screening will indicate which stationary phase and co-solvent combination provides the best selectivity for the aminocyclopentane isomers.

2. Method Optimization Protocol

Once a promising set of conditions is identified from the screening, the method can be optimized to improve resolution, reduce run time, and increase loading capacity for preparative purification.

Optimization Steps:

-

Co-solvent and Additive Concentration: Fine-tune the percentage of the co-solvent and the concentration of the additive. For basic analytes on polysaccharide columns, adjusting the amine additive concentration can significantly impact peak shape and retention.

-

Isocratic vs. Gradient Elution: For preparative SFC, an isocratic method is often preferred for its simplicity and higher loading capacity. Convert the screening gradient to an isocratic method by setting the co-solvent percentage to the value at which the isomers of interest elute with optimal separation.

-

Temperature and Back Pressure: Systematically vary the column temperature (e.g., in 5 °C increments from 25 °C to 40 °C) and back pressure (e.g., in 10 bar increments from 100 to 200 bar) to maximize resolution.

-

Flow Rate: Adjust the flow rate to find the best balance between analysis time and separation efficiency.

Data Presentation

The following tables summarize hypothetical screening and optimized data for the chiral SFC purification of a representative aminocyclopentane derivative.

Table 1: Initial Screening Results for Aminocyclopentane Derivative

| CSP | Co-solvent (Additive) | Retention Time (min) - Isomer 1 | Retention Time (min) - Isomer 2 | Resolution (Rs) | Observations |

| CHIRALPAK® IA | MeOH (0.2% DEA) | 3.2 | 3.8 | 1.8 | Good separation, baseline resolved. |

| CHIRALPAK® IB | MeOH (0.2% DEA) | 4.1 | 4.3 | 0.8 | Partial separation. |

| CHIRALCEL® OD-H | EtOH (0.2% DEA) | 5.5 | 5.5 | 0.0 | Co-elution. |

| CROWNPAK® CR-I (+) | MeOH (0.2% TFA) | 6.2 | 7.1 | 2.1 | Excellent separation, good peak shape.[6] |

Table 2: Optimized Isocratic Conditions for Preparative SFC

| Parameter | Optimized Value |

| Instrumentation | Preparative SFC System |

| Column | CROWNPAK® CR-I (+) (20 x 250 mm, 5 µm) |

| Mobile Phase | 75% CO₂ / 25% Methanol with 0.2% TFA |

| Flow Rate | 50 mL/min |

| Back Pressure | 120 bar |

| Temperature | 35 °C |

| Detection | UV at 220 nm |

| Injection Volume | 1 mL (10 mg/mL solution) |

| Cycle Time | 8 minutes |

| Expected Purity | >99% ee |

| Expected Recovery | >90% |

Mandatory Visualization

The following diagram illustrates the logical workflow for developing a chiral SFC purification method for aminocyclopentane isomers.

Caption: Workflow for Chiral SFC Method Development and Purification.

Conclusion

Supercritical Fluid Chromatography is a highly effective technique for the chiral purification of aminocyclopentane isomers.[1] A systematic screening of chiral stationary phases and mobile phase conditions is key to successful method development. For aminocyclopentane derivatives, polysaccharide-based CSPs with basic additives and crown ether-based CSPs with acidic additives are excellent starting points for screening.[6] By following the outlined protocols, researchers can efficiently develop robust and scalable SFC methods for the isolation of pure stereoisomers, which is a critical step in the advancement of chiral drug candidates.

References

Application Note: Boc Deprotection of (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in peptide synthesis and the development of pharmaceutical intermediates. Its popularity stems from its stability in a variety of reaction conditions and its facile removal under acidic conditions. This application note provides detailed protocols for the deprotection of both Boc groups from (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane to yield the corresponding (1S,3R)-cyclopentane-1,3-diamine, a valuable building block in medicinal chemistry. The protocols described herein utilize common and effective acidic reagents: Trifluoroacetic acid (TFA) and Hydrogen chloride (HCl).

The deprotection proceeds via an acid-catalyzed cleavage of the carbamate. The acid protonates the carbamate, leading to the formation of a stable tert-butyl cation and the unstable carbamic acid, which readily decarboxylates to release the free amine.[1][2] The resulting diamine is typically isolated as a salt with the conjugate base of the acid used.

Data Presentation: Comparison of Boc Deprotection Protocols

The following table summarizes the typical reaction conditions for the complete deprotection of this compound using two standard methods. Researchers can select the appropriate method based on substrate compatibility, available reagents, and desired salt form of the final product.

| Method | Acid Reagent | Solvent | Temperature | Reaction Time | Typical Work-up | Product Form |

| Protocol 1 | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temp. | 1 - 4 hours | Evaporation, Trituration with Ether | Dihydrotrifluoroacetate Salt |

| Protocol 2 | 4M Hydrogen Chloride (HCl) | 1,4-Dioxane | Room Temperature | 2 - 16 hours | Evaporation, Trituration with Ether | Dihydrochloride Salt |

Experimental Protocols

Materials and Equipment:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

4M HCl in 1,4-Dioxane

-

1,4-Dioxane, anhydrous